4-Nonyne

Physical Chemistry Chemical Engineering Organic Synthesis

4-Nonyne (CAS 20184-91-2) is an internal alkyne for researchers requiring precise structural control. Its triple bond at C4–C5 avoids terminal alkyne side reactions (deprotonation, Glaser coupling), providing cleaner catalytic and polymerization profiles. Substituting positional isomers fails: 4-Nonyne has a distinct boiling point (158°C), density (0.8 g/cm³), and vapor pressure (3.5 mmHg), ensuring reproducible stoichiometry and chromatography. Available at ≥96% purity, this building block delivers the consistency demanded for pharmaceutical, agrochemical, and advanced material syntheses. Choose 4-Nonyne for validated reactivity and batch-to-batch analytical reliability.

Molecular Formula C9H16
Molecular Weight 124.22 g/mol
CAS No. 20184-91-2
Cat. No. B3188236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nonyne
CAS20184-91-2
Molecular FormulaC9H16
Molecular Weight124.22 g/mol
Structural Identifiers
SMILESCCCCC#CCCC
InChIInChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-7H2,1-2H3
InChIKeyRAYTXPDVKZFUEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nonyne (CAS 20184-91-2) Chemical Identification and Procurement Specification


4-Nonyne (CAS 20184-91-2) is an internal alkyne with the molecular formula C9H16 and a molecular weight of 124.22 g/mol [1]. As a linear alkynyl hydrocarbon, it is characterized by a carbon-carbon triple bond positioned between the fourth and fifth carbon atoms of its nine-carbon chain . This structural feature confers distinct reactivity patterns compared to its terminal alkyne isomers (1-Nonyne, 2-Nonyne, 3-Nonyne), particularly in electrophilic addition and catalytic transformations [2]. The compound is commercially available at purities of 96-99% and is primarily utilized as a synthetic building block in organic synthesis, polymer chemistry, and as a reference standard in analytical applications .

Why 4-Nonyne Cannot Be Interchanged with Isomeric or Terminal Alkynes


Substituting 4-Nonyne with a generic 'alkyne' or even its positional isomers (1-Nonyne, 2-Nonyne, 3-Nonyne) is scientifically unsound due to quantifiable differences in physical properties, reactivity, and analytical behavior. 4-Nonyne, as an internal alkyne, exhibits fundamentally different reaction kinetics and selectivity in catalytic processes compared to terminal alkynes [1]. For instance, in gold-catalyzed hydrohydrazidation, internal alkynes like 4-Nonyne require higher catalyst loadings and afford lower yields than terminal alkynes, rendering direct substitution invalid without extensive re-optimization [1]. Furthermore, differences in boiling point, density, vapor pressure, and chromatographic retention times preclude simple interchange in both synthetic and analytical workflows. The following quantitative evidence underscores why 4-Nonyne must be procured and utilized as a distinct chemical entity, not a generic commodity.

Quantitative Differentiators of 4-Nonyne Against Key Analogs


Boiling Point Differentiation from Isomeric Nonynes

4-Nonyne exhibits a boiling point of 158.0±8.0 °C at 760 mmHg, which is notably higher than that of its terminal isomer, 1-Nonyne (150.8 °C) [1]. This ~7 °C difference in boiling point reflects the greater intermolecular forces present in the symmetrically substituted internal alkyne and directly impacts separation and purification strategies.

Physical Chemistry Chemical Engineering Organic Synthesis

Density and Volumetric Differences vs. Isomers

The reported density of 4-Nonyne ranges from 0.76 to 0.8 g/cm³, with a predicted value of 0.8±0.1 g/cm³ . This is distinct from 1-Nonyne, which has a density of 0.758 g/mL at 25°C [1]. This ~5% variation in density is significant for accurate volumetric metering, formulation calculations, and mass balance in multi-step syntheses.

Process Chemistry Formulation Science Material Science

Vapor Pressure and Flash Point as Distinct Safety and Handling Metrics

4-Nonyne exhibits a vapor pressure of 3.5±0.1 mmHg at 25°C and a flash point of 38.3±12.6 °C . In contrast, 1-Nonyne has a lower vapor pressure of 1.96 mmHg at 25°C and a flash point of 27 °C [1]. The nearly two-fold higher vapor pressure of 4-Nonyne indicates greater volatility and a distinct safety profile, mandating different storage and ventilation requirements.

Process Safety Chemical Handling Environmental Fate

Reactivity Divergence: Internal vs. Terminal Alkyne in Catalytic Transformations

In gold-catalyzed hydrohydrazidation, terminal alkynes are highly reactive, affording excellent yields (66-99%) under mild conditions [1]. In contrast, internal alkynes like 4-Nonyne are significantly less reactive, requiring higher catalyst loadings and resulting in markedly lower yields [1]. While a direct, quantitative yield comparison for 4-Nonyne is not provided in the source, the class-level statement that internal alkynes are unsuitable for this specific methodology establishes a clear functional barrier to interchangeability.

Synthetic Methodology Catalysis Process Development

Atmospheric Reactivity: OH Radical Reaction Rate as a Proxy for Environmental Fate

4-Nonyne reacts with hydroxyl radicals in the atmosphere with a rate constant of 33.34 × 10⁻¹² cm³/molecule·sec, leading to an estimated atmospheric half-life of 0.321 days . While comparable data for other nonyne isomers is not readily available, this value places 4-Nonyne in a distinct reactivity class compared to many other hydrocarbons, with a half-life that is short enough to mitigate long-range atmospheric transport but long enough to influence local air quality.

Environmental Chemistry Atmospheric Science Fate and Transport

Miscibility Temperature with Nitromethane: A Quantitative Differentiator for Liquid-Liquid Systems

The miscibility temperature of 4-Nonyne with an equal volume of nitromethane is 45 °C [1]. This is a quantitative, system-specific parameter. For comparison, 2-Octyne and 3-Heptyne exhibit miscibility temperatures of -4 °C and 24 °C, respectively [1]. The 49 °C difference between 4-Nonyne and 2-Octyne, and 21 °C difference from 3-Heptyne, are substantial and demonstrate that the solubility behavior of 4-Nonyne is not predictable from simple chain-length homologation.

Solubility Science Process Engineering Analytical Chemistry

High-Value Application Scenarios for 4-Nonyne Based on Differentiated Properties


Precision Organic Synthesis Requiring Internal Alkyne Scaffolds

4-Nonyne serves as a key building block for constructing complex molecules where an internal, symmetrically substituted alkyne is required. Its distinct boiling point (158.0±8.0 °C) and density (0.8±0.1 g/cm³) ensure accurate stoichiometric control during multi-step syntheses [1]. Unlike terminal alkynes, 4-Nonyne's internal triple bond avoids unwanted side reactions such as deprotonation or Glaser coupling, enabling cleaner reaction profiles in applications like the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Specialty Polymer and Material Science Development

As an internal alkyne monomer, 4-Nonyne is utilized in the synthesis of specialty polymers and resins via alkyne metathesis or polymerization reactions. Its specific reactivity profile, as distinguished from terminal alkynes, allows for the creation of polymers with unique backbone structures and properties . The compound's higher vapor pressure (3.5±0.1 mmHg) compared to 1-Nonyne (1.96 mmHg) also influences its behavior during polymer processing and curing, requiring tailored protocols [1].

Analytical Chemistry and Chromatography Reference Standard

Due to its well-defined physical properties and distinct chromatographic retention behavior, 4-Nonyne is a valuable reference standard for gas chromatography (GC) and high-performance liquid chromatography (HPLC) method development and validation . Its boiling point, density, and refractive index (1.434) are critical for calibrating instruments and verifying the identity of unknown alkynes in complex mixtures, such as those found in petrochemical or environmental samples [1].

Process Development and Safety Engineering for Volatile Organics

The quantifiable safety parameters of 4-Nonyne—specifically its flash point of 38.3±12.6 °C and vapor pressure of 3.5±0.1 mmHg—directly inform the engineering controls required for its safe handling in industrial and laboratory settings . These data are essential for designing ventilation systems, specifying storage conditions, and developing emergency response plans that are distinct from those for less volatile or higher flash point isomers like 1-Nonyne [1].

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